molecular formula C7H6ClF2N B6614748 3-chloro-2-(1,1-difluoroethyl)pyridine CAS No. 1355066-99-7

3-chloro-2-(1,1-difluoroethyl)pyridine

Cat. No. B6614748
CAS RN: 1355066-99-7
M. Wt: 177.58 g/mol
InChI Key: BJZSGDKKXGOPEW-UHFFFAOYSA-N
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Description

3-Chloro-2-(1,1-difluoroethyl)pyridine, also known as 3-Chloro-2-fluoropyridine, is an organic compound with the molecular formula C5H4ClF2N. It is a colorless liquid with a pyridine-like odor, and is soluble in organic solvents. It has a wide range of applications in the pharmaceutical, agrochemical and chemical industries.

Scientific Research Applications

3-Chloro-2-(1,1-difluoroethyl)pyridine has a wide range of applications in the scientific research field. It is used in the synthesis of various heterocyclic compounds, such as 1,2-difluoropyridines, 1,3-difluoropyridines, and 1,4-difluoropyridines. These compounds have been studied for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities. In addition, 3-Chloro-2-(1,1-difluoroethyl)pyridine has been used in the synthesis of other compounds, such as 1,2-difluorobenzenes and 1,3-difluorobenzenes.

Mechanism of Action

3-Chloro-2-(1,1-difluoroethyl)pyridine is believed to act as an inhibitor of cyclooxygenase (COX) enzymes. These enzymes are responsible for the synthesis of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of these enzymes, 3-Chloro-2-(1,1-difluoroethyl)pyridine can reduce the production of prostaglandins and thus reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-2-(1,1-difluoroethyl)pyridine have been studied in various animal models. Studies have shown that this compound can reduce inflammation and pain in rats and mice. In addition, it has been shown to reduce fever in rats and mice. Furthermore, 3-Chloro-2-(1,1-difluoroethyl)pyridine has been shown to reduce the production of pro-inflammatory cytokines in human cell cultures.

Advantages and Limitations for Lab Experiments

The use of 3-Chloro-2-(1,1-difluoroethyl)pyridine in laboratory experiments has several advantages. It is a relatively inexpensive compound and can be synthesized in high yields. In addition, it has a wide range of applications in the synthesis of various heterocyclic compounds. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in some laboratory experiments.

Future Directions

The use of 3-Chloro-2-(1,1-difluoroethyl)pyridine in the pharmaceutical and agrochemical industries is expected to continue to grow in the future. Its potential therapeutic applications, such as its anti-inflammatory, anti-cancer, and anti-viral activities, are being explored further. In addition, its use in the synthesis of other compounds, such as 1,2-difluorobenzenes and 1,3-difluorobenzenes, is expected to increase in the future. Finally, its potential use in the development of new drugs, such as COX inhibitors, is being explored.

Synthesis Methods

3-Chloro-2-(1,1-difluoroethyl)pyridine can be synthesized through a variety of methods. One of the most common methods is the reaction of 3-chloropyridine with 1,1-difluoroethylene in the presence of an acid catalyst. This reaction yields the desired product in high yields. Other methods for the synthesis of 3-Chloro-2-(1,1-difluoroethyl)pyridine include the reaction of 3-chloropyridine with 1,1-difluoroethyl chloride, the reaction of 3-chloropyridine with 1,1-difluoroethyl bromide, and the reaction of 3-chloropyridine with 1,1-difluoroethyl iodide.

properties

IUPAC Name

3-chloro-2-(1,1-difluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c1-7(9,10)6-5(8)3-2-4-11-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZSGDKKXGOPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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